molecular formula C17H11BrO4 B12190314 6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one

6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one

Cat. No.: B12190314
M. Wt: 359.2 g/mol
InChI Key: HMRGZLZNKJGIES-UHFFFAOYSA-N
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Description

6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and a 2,3-dihydro-1,4-benzodioxin moiety attached to the chromen-4-one core. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2,3-dihydro-1,4-benzodioxin moiety, which is then coupled with a brominated chromen-4-one derivative. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted chromen-4-one derivatives .

Scientific Research Applications

6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one apart is the combination of the bromine atom and the benzodioxin moiety, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C17H11BrO4

Molecular Weight

359.2 g/mol

IUPAC Name

6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one

InChI

InChI=1S/C17H11BrO4/c18-11-2-4-14-12(8-11)13(19)9-16(22-14)10-1-3-15-17(7-10)21-6-5-20-15/h1-4,7-9H,5-6H2

InChI Key

HMRGZLZNKJGIES-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=O)C4=C(O3)C=CC(=C4)Br

Origin of Product

United States

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